molecular formula C21H16Cl3NOS B2810421 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime CAS No. 338794-50-6

2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2810421
CAS No.: 338794-50-6
M. Wt: 436.78
InChI Key: YGZZVBHGUYNGIP-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 318284-45-6) is a sulfur-containing oxime derivative characterized by a 4-chlorophenylsulfanyl group attached to a phenyl ethanone backbone and an O-(2,6-dichlorobenzyl)oxime moiety. Its molecular formula is C₂₀H₁₄Cl₃NO₂S, with a molecular weight of 422.76 g/mol .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfanyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3NOS/c22-16-9-11-17(12-10-16)27-14-21(15-5-2-1-3-6-15)25-26-13-18-19(23)7-4-8-20(18)24/h1-12H,13-14H2/b25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZVBHGUYNGIP-NJNXFGOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC2=C(C=CC=C2Cl)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OCC2=C(C=CC=C2Cl)Cl)/CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime (CAS: 338794-50-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

  • Molecular Formula : C21H16Cl3NOS
  • Molar Mass : 436.78 g/mol
  • Boiling Point : Approximately 542.3 °C (predicted)
  • Density : 1.28 g/cm³ (predicted)

Analgesic and Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime exhibit significant analgesic properties. For instance, the analgesic activity was evaluated using the writhing test and the hot plate test , which are standard methods for assessing pain relief in animal models.

CompoundTest UsedResult
Similar compound AWrithing testSignificant reduction in writhing response
Similar compound BHot plate testIncreased latency to respond to heat

In a study focusing on oxazolones, it was found that derivatives containing similar functional groups showed promising analgesic effects with low acute toxicity, indicating a favorable safety profile for further development .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that structurally related compounds demonstrate moderate to good antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

Pathogen TestedActivity Level
Staphylococcus aureusModerate
Escherichia coliGood

In vitro studies have shown that certain derivatives exhibit selective activity against methicillin-resistant strains of bacteria, suggesting a potential role in treating resistant infections .

Case Study 1: Analgesic Activity Assessment

A study conducted on a series of oxime derivatives demonstrated that the presence of chlorophenyl groups significantly enhanced analgesic activity. The most effective compound exhibited an ED50 value lower than traditional NSAIDs, suggesting superior efficacy with fewer side effects .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of various thioether compounds were assessed against clinical isolates. The results indicated that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime could inhibit bacterial growth effectively, with minimal cytotoxicity observed in mammalian cell lines .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinities of this compound against key biological targets involved in pain and inflammation pathways. These studies suggest that the compound may interact favorably with cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research has indicated that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime exhibit antimicrobial properties. Studies have shown that such derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties:
The compound's structure suggests it may possess anti-inflammatory activities. In vitro studies have demonstrated that related compounds can reduce inflammatory markers in cell cultures, indicating potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

3. Cancer Research:
There is emerging interest in the application of this compound in cancer research, particularly due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its mechanisms of action .

Agricultural Applications

1. Pesticide Development:
Given the increasing resistance of pests to conventional pesticides, there is a growing interest in botanical pesticides derived from natural products. Compounds like 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime could serve as eco-friendly alternatives due to their potential insecticidal properties .

2. Biocontrol Agents:
Research indicates that this compound can be integrated into biocontrol strategies against agricultural pests and pathogens. Its efficacy against specific fungal pathogens has been documented, suggesting it could play a role in integrated pest management systems .

Materials Science Applications

1. Polymer Chemistry:
The unique chemical structure of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime allows for its use as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices .

2. Sensor Development:
The compound's ability to interact with various chemical species makes it suitable for developing sensors for environmental monitoring or biomedical applications. Research is ongoing to explore its application in detecting specific analytes through changes in fluorescence or conductivity .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations of the compound.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in treated macrophages compared to controls.
Study CPesticide EfficacyReported 70% mortality rate in target pest populations within 48 hours of exposure to the compound.
Study DPolymer EnhancementImproved tensile strength by 20% when added to polycarbonate matrices at 5% concentration.

Chemical Reactions Analysis

Oxime Functional Group Reactivity

The oxime moiety demonstrates four primary reaction pathways:

Reaction TypeReagents/ConditionsProducts FormedYield (%)References
OxidationH₂O₂ (30%), AcOH, 60°C, 4 hrsNitroso derivative78-82
ReductionNaBH₄/EtOH, 0°C → RT, 6 hrsPrimary amine derivative65-70
CyclizationEosin-Y catalyst, CBr₄, O₂ atm, visible light1,3,4-Oxadiazole derivatives92-94
Hydrolysis2M HCl, reflux, 8 hrsParent ketone + hydroxylamine salts85-88

Key findings:

  • Oxime → oxadiazole conversion shows exceptional efficiency under photocatalytic conditions .

  • Acidic hydrolysis regenerates 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-ethanone quantitatively .

Sulfanyl Group Transformations

The -S- linker undergoes two characteristic reactions:

Reaction TypeReagents/ConditionsProducts FormedSelectivityReferences
OxidationmCPBA (2 eq), DCM, 0°C → RTSulfoxide (major) and sulfone (minor)3:1 ratio
Nucleophilic SubstitutionNaH, R-X (alkyl halides), DMF, 60°CThioether derivatives70-75%

Notable observations:

  • Controlled oxidation with mCPBA at low temperatures favors sulfoxide formation (85% yield).

  • Alkylation occurs preferentially at sulfur over oxygen nucleophiles due to higher nucleophilicity.

Aromatic Ring Modifications

The chlorinated phenyl groups participate in cross-coupling reactions:

Reaction TypeCatalytic SystemProducts FormedTurnover FrequencyReferences
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 90°CBiaryl derivatives450 h⁻¹
Ullmann CouplingCuI (10 mol%), L-proline, DMSO, 120°CDiaryl ether analogs320 h⁻¹

Critical parameters:

  • 4-Chlorophenyl group shows higher reactivity than 2,6-dichlorobenzyl moiety in coupling reactions .

  • Electron-withdrawing chloro substituents enhance oxidative addition rates in palladium catalysis .

Multi-Functional Concurrent Reactions

Simultaneous transformations demonstrate synthetic versatility:

Starting MaterialReaction CascadeFinal ProductComplexityReferences
Oxime + Sulfanyl1. Oxidation (H₂O₂/AcOH) → 2. AlkylationSulfone-amine conjugateHigh
Entire MoleculeUV irradiation (λ=254 nm), O₂ atmospherePhoto-dechlorinated dimerMedium

Important notes:

  • Sequential oxidation/alkylation requires precise stoichiometric control to prevent over-oxidation.

  • Photochemical reactions induce C-Cl bond cleavage with 40% dechlorination efficiency.

Reaction Optimization Data

Comparative analysis of key parameters:

ParameterOptimal RangeImpact on YieldPreferred Conditions
Temperature60-80°C (oxidation)+22% yield vs RTThermally controlled bath
Solvent Polarityε > 20 (for cyclization)35% increase in reaction rateDMF/EtOH mixtures
Catalyst Loading5-7 mol% (Pd catalysts)TOF maximizationPrecise syringe pump dosing
pH Control8.5-9.2 (amine formation)Prevents byproduct formationBuffered aqueous conditions

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's modular architecture allows directed modifications at three distinct sites while maintaining structural integrity. Recent advances in photocatalytic methods and transition metal catalysis have significantly expanded its synthetic utility beyond traditional nucleophilic/electrophilic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to five analogs from , along with CITCO (referenced in –5). Key structural differences include:

Compound Name/CAS Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (318284-45-6) Phenyl ethanone + sulfanyl O-(2,6-dichlorobenzyl)oxime, 4-chlorophenylsulfanyl C₂₀H₁₄Cl₃NO₂S 422.76
CITCO (C19 analog) Imidazo[2,1-b]thiazole + aldehyde O-(3,4-dichlorobenzyl)oxime, 4-chlorophenyl C₁₉H₁₂Cl₃N₃O₂S 452.74
338976-74-2 3-Oxopropanal O-(2,6-dichlorobenzyl)oxime, 4-bromophenyl C₁₆H₁₁BrCl₂NO₂ 403.08
477851-93-7 3-Nitrobenzene carbaldehyde O-(2,6-dichlorobenzyl)oxime, 4-chlorophenylsulfanyl + nitro group C₂₀H₁₂Cl₃N₂O₃S 467.74

Key Observations :

  • Core Backbone: The target compound lacks the imidazothiazole ring present in CITCO, which is critical for CAR activation . Instead, its phenyl ethanone-sulfanyl structure may alter receptor binding kinetics.
  • Substituent Positioning : The O-(2,6-dichlorobenzyl) group in the target compound contrasts with CITCO’s O-(3,4-dichlorobenzyl) , likely affecting steric hindrance and ligand-receptor fit .
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
  • Function : Potent and selective agonist of human CAR (EC₅₀ ~20–50 nM), inducing cytochrome P450 enzymes (e.g., CYP2B6) and drug-metabolizing transporters .
  • Mechanism : Direct binding to CAR’s ligand-binding domain (LBD), triggering nuclear translocation and transcriptional activation .
Target Compound (318284-45-6)
  • Supporting Evidence : Sulfanyl-containing analogs in (e.g., 477851-93-7) are associated with varied receptor selectivity, possibly due to altered π-π stacking or hydrogen bonding .

Metabolic Stability and Toxicity

  • CITCO : Rapid hepatic clearance due to imidazothiazole oxidation, limiting its therapeutic utility .
  • Target Compound : The sulfur atom in the sulfanyl group may confer greater metabolic stability compared to CITCO’s heterocyclic ring .

Q & A

Q. What are the optimized synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime?

The synthesis typically involves sequential functionalization of the ketone precursor. A validated method includes:

  • Step 1: React 4-chlorophenylsulfonyl chloride with 1-phenyl-1-ethanone under basic conditions (e.g., NaH in THF) to form the sulfanyl intermediate.
  • Step 2: Oxime formation via reaction with O-(2,6-dichlorobenzyl)hydroxylamine in ethanol, catalyzed by pyridine at 60–70°C for 6–8 hours.
  • Optimization: Key parameters include maintaining anhydrous conditions, monitoring by TLC (Rf ≈ 0.5 in hexane:ethyl acetate 7:3), and purification via column chromatography. Yield ranges from 65–78% after recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Signals at δ 7.2–7.5 ppm (aromatic protons), δ 5.2 ppm (O-benzyl CH₂), and δ 2.8 ppm (sulfanyl-linked CH₂).
    • ¹³C NMR : Confirms carbonyl (δ 195 ppm) and oxime (δ 150 ppm) groups.
  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N-O stretch).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 463.1 (calculated: 463.03) .

Q. What initial biological screening approaches are recommended?

  • In vitro enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility : Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How can reaction mechanisms for sulfanyl and oxime bond formation be elucidated?

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor sulfanyl bond formation rates under varying temperatures (25–60°C).
  • Isotopic Labeling : Introduce ¹⁸O in hydroxylamine to track oxime formation via MS/MS fragmentation patterns.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to identify transition states and activation energies .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Comparative SAR Analysis :

    Compound ModificationsBioactivity Trend (IC₅₀, µM)Reference
    2,6-dichlorobenzyl oxime12.3 (COX-2)
    4-chlorobenzyl oxime analog28.7 (COX-2)
    • Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., assay protocols, solvent effects).
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Q. How to design experiments for probing its mechanism of action in cancer cells?

  • Target Identification :
    • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins.
    • RNA-Seq : Compare transcriptome profiles of treated vs. untreated cells to identify dysregulated pathways.
  • Mechanistic Validation :
    • siRNA Knockdown : Silence candidate targets (e.g., PI3K/AKT) to assess rescue of cytotoxicity.
    • Molecular Dynamics : Simulate interactions with COX-2’s active site (PDB: 5KIR) to guide mutagenesis studies .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.60–70°CMaximizes oxime formation
SolventAnhydrous ethanolPrevents hydrolysis
CatalystPyridine (10 mol%)Accelerates nucleophilic attack
PurificationColumn chromatography (SiO₂)Purity >95%
Data from .

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget EnzymeIC₅₀ (µM)Selectivity Index
2,6-Dichlorobenzyl oximeCOX-212.38.2 (vs. COX-1)
4-Chlorobenzyl oximeCOX-228.73.1 (vs. COX-1)
3-Nitrobenzyl oximeEGFR Kinase45.61.9 (vs. HER2)
Data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.